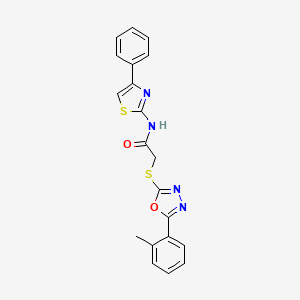
N-(4-phenylthiazol-2-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The multicomponent reactions of 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide with any of the aromatic aldehydes and malononitrile gave the pyran derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .Chemical Reactions Analysis
The compound has been involved in multicomponent reactions with 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide, aromatic aldehydes, and malononitrile to produce pyran derivatives .Aplicaciones Científicas De Investigación
Anticancer Activity
Synthesis and biological evaluation of thiazole derivatives, including structures similar to the requested compound, have shown promising anticancer activity. These compounds have been studied for their selective cytotoxicity against human lung adenocarcinoma cells, exhibiting high selectivity and inducing apoptosis, though not as effectively as cisplatin (Evren et al., 2019). Additionally, new imidazothiadiazole analogs were synthesized, presenting significant cytotoxic results against breast cancer cell lines compared to other cancer types (Abu-Melha, 2021).
Antimicrobial and Antifungal Activity
Research into the antimicrobial evaluation of thiazole compounds reveals promising activities against various microbial species. Specifically, the synthesis of new thiazole compounds has led to the identification of molecules with significant antibacterial and antifungal properties, showing potential for further biological screening and application trials (Mahajan et al., 2008). Another study focusing on triazole-oxadiazoles highlighted potent antifungal agents against Candida species, with certain compounds exhibiting both high potency and non-toxicity against healthy cells (Çavușoğlu et al., 2018).
Antioxidant Properties
The synthesis and evaluation of thiazole–benzimidazole derivatives for their antiproliferative activity demonstrated selective efficiency against cancer cells, suggesting a potential role in cancer treatment strategies (Özkay et al., 2016). Moreover, new 2-amino-1,3,4-oxadiazole derivatives were synthesized, displaying significant activity against Salmonella typhi, underscoring their potential as antimicrobial agents (Salama, 2020).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. It is intended for research use only and is not intended for human or veterinary use.
Direcciones Futuras
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, which is a part of this compound, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Propiedades
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-13-7-5-6-10-15(13)18-23-24-20(26-18)28-12-17(25)22-19-21-16(11-27-19)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAZKVZGJXVDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


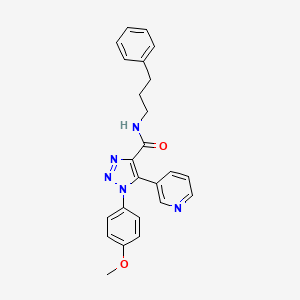
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)
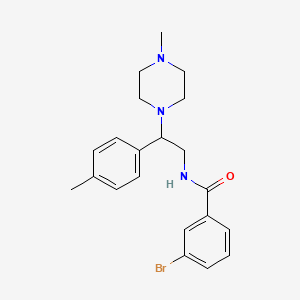
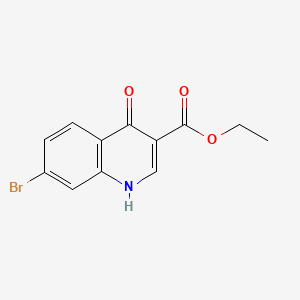
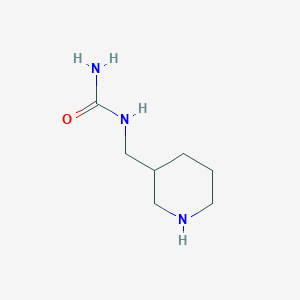
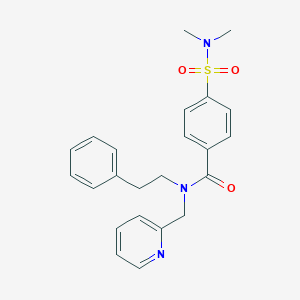
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2730313.png)
![5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2730314.png)
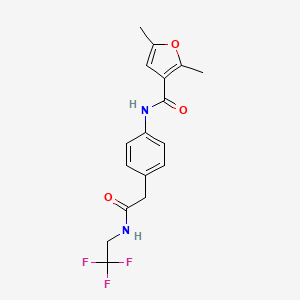
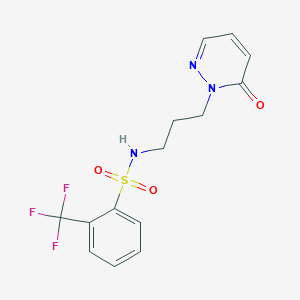
![(4-((4-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2730318.png)
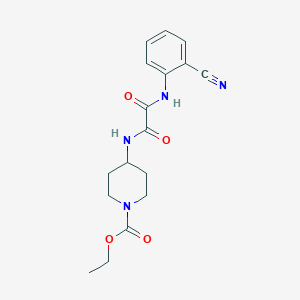
![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2730320.png)